molecular formula C19H13N3O5 B12500308 [3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-3-carboxylate

[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-3-carboxylate

Cat. No.: B12500308
M. Wt: 363.3 g/mol
InChI Key: XNLREFSOTYOZKK-UHFFFAOYSA-N
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Description

[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-3-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and oxadiazole intermediates, followed by their coupling with the indole carboxylate. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-3-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-3-carboxylate lies in its combined structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H13N3O5

Molecular Weight

363.3 g/mol

IUPAC Name

[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-3-carboxylate

InChI

InChI=1S/C19H13N3O5/c23-19(13-8-20-14-4-2-1-3-12(13)14)24-9-17-21-18(22-27-17)11-5-6-15-16(7-11)26-10-25-15/h1-8,20H,9-10H2

InChI Key

XNLREFSOTYOZKK-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)COC(=O)C4=CNC5=CC=CC=C54

Origin of Product

United States

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